An In-depth Technical Guide to the Chemical Properties of 6-amino-1,3-naphthalenedisulfonic acid
An In-depth Technical Guide to the Chemical Properties of 6-amino-1,3-naphthalenedisulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties of 6-amino-1,3-naphthalenedisulfonic acid, a key intermediate in the synthesis of various dyes and conjugates.[1] This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Core Chemical and Physical Properties
6-amino-1,3-naphthalenedisulfonic acid, also known by synonyms such as Amino-J acid, is a sulfonated aromatic amine with the molecular formula C₁₀H₉NO₆S₂.[2][3] Its chemical structure consists of a naphthalene core substituted with an amino group and two sulfonic acid groups.
Quantitative Data Summary
| Property | Value | Source(s) |
| IUPAC Name | 6-aminonaphthalene-1,3-disulfonic acid | [2] |
| CAS Number | 118-33-2 | [2] |
| Molecular Formula | C₁₀H₉NO₆S₂ | [2][4] |
| Molecular Weight | 303.31 g/mol | [4] |
| Melting Point | >300°C (for 7-amino-1,3-naphthalenedisulfonic acid) | [5] |
| Boiling Point | Data not available | |
| Solubility | Soluble in water | [5] |
| pKa | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 6-amino-1,3-naphthalenedisulfonic acid are not extensively detailed in readily available scientific literature. However, based on established chemical principles for the synthesis of related aminonaphthalenesulfonic acids, a general workflow can be proposed.
General Synthesis Workflow
The synthesis of 6-amino-1,3-naphthalenedisulfonic acid can be conceptually approached through two primary routes: the sulfonation of a naphthylamine or the amination of a hydroxynaphthalenedisulfonic acid. The following diagram illustrates a logical workflow for a potential synthesis pathway.
Caption: Plausible synthetic routes to 6-amino-1,3-naphthalenedisulfonic acid.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A common method for the analysis of 6-amino-1,3-naphthalenedisulfonic acid is reverse-phase high-performance liquid chromatography (RP-HPLC).
General Protocol:
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Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[3]
-
Stationary Phase: A C18 or other suitable reverse-phase column.
-
Detection: UV-Vis spectrophotometry is a common detection method.
The following diagram outlines a typical experimental workflow for HPLC analysis.
Caption: Workflow for the HPLC analysis of 6-amino-1,3-naphthalenedisulfonic acid.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the direct involvement of 6-amino-1,3-naphthalenedisulfonic acid in biological signaling pathways. However, its structural analogs, such as 7-amino-1,3-naphthalenedisulfonic acid, are utilized as fluorescent labels for carbohydrates.[6][7] This suggests a potential application for 6-amino-1,3-naphthalenedisulfonic acid as a fluorescent probe in biological research.
The mechanism of action for such probes typically involves the covalent attachment of the fluorescent molecule to a target biomolecule, enabling its visualization and tracking within a biological system. The following diagram illustrates the general principle of using an aminonaphthalenedisulfonic acid derivative as a fluorescent label for a carbohydrate.
References
- 1. 6-AMINO-1,3-NAPHTHALENEDISULFONIC ACID DISODIUM SALT | 50976-35-7 [chemicalbook.com]
- 2. 6-Amino-1,3-naphthalenedisulfonic acid | C10H9NO6S2 | CID 8356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Naphthalenedisulfonic acid, 6-amino- | SIELC Technologies [sielc.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. 7-Amino-1,3-naphthalenedisulfonic acid, Tech. 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 7-Amino-1,3-naphthalenedisulfonic acid BioReagent, fluorescence, = 98.0 T 303137-06-6 [merckmillipore.com]
- 7. scbt.com [scbt.com]
